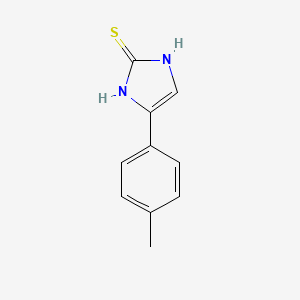

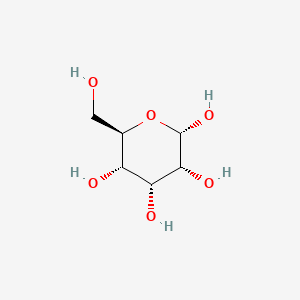

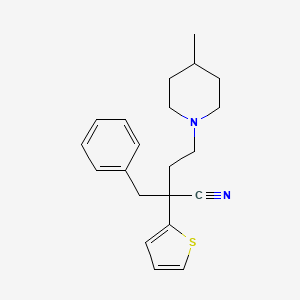

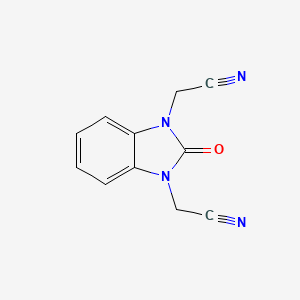

![molecular formula C10H16N2O3S B1623272 Acide 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoïque CAS No. 21788-37-4](/img/structure/B1623272.png)

Acide 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoïque

Vue d'ensemble

Description

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Production microbienne

Usines cellulaires microbiennes : ont été développées comme une méthode durable pour produire de la biotine. Ce processus implique l'utilisation de micro-organismes comme Bacillus subtilis et Escherichia coli pour synthétiser la biotine par fermentation . La production microbienne de biotine est non seulement respectueuse de l'environnement, mais aussi rentable par rapport à la synthèse chimique.

Complément nutritionnel

La L-Biotine sert de nutriment essentiel pour les humains et les animaux, jouant un rôle crucial dans le maintien de la croissance naturelle, du développement et du bien-être . Elle est largement utilisée dans l'industrie alimentaire et des aliments pour animaux comme complément en raison de ses fonctions de coenzyme dans les réactions de carboxylation.

Applications thérapeutiques

Thérapeutiquement, la L-Biotine est utilisée pour traiter des affections telles que l'eczéma, la dermatite et le diabète. Elle est essentielle au développement fœtal normal et peut aider à perdre du poids en facilitant la dégradation des graisses .

Ingénierie métabolique

Les progrès de l'ingénierie métabolique ont permis d'améliorer la production de biotine dans les micro-organismes. Cela implique la modification de voies métaboliques pour augmenter le rendement en biotine, qui peut ensuite être utilisé pour diverses applications industrielles .

Outils de diagnostic et de recherche

La L-Biotine est un composant clé de la biotinylation, un processus utilisé pour marquer les protéines à des fins de diagnostic. Elle est également utilisée en chromatographie d'affinité et en immunodosage, où sa forte liaison à la streptavidine est exploitée pour la purification et la détection de biomolécules .

Mécanisme D'action

Biochemical Pathways:

L-Biotin is essential for maintaining normal human metabolism, cytothesis, and neurological health. It contributes to processes like carbohydrate metabolism, fatty acid synthesis, and amino acid catabolism. Additionally, it supports immune functions, antibody production, and macrophage activity .

Pharmacokinetics:

Action Environment:

Environmental factors, such as diet and gut microbiota, influence biotin availability. While most microorganisms and plants can synthesize biotin, humans and mammals primarily obtain it from food and intestinal microbiota .

Analyse Biochimique

Biochemical Properties

L-Biotin acts as a coenzyme in several enzymatic reactions. One of its key functions is enabling carboxylation reactions, which involve the addition of a carboxyl group to a substrate . It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Cellular Effects

L-Biotin is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . It plays a role in chromatin stability and gene expression . Biotin deficiency during pregnancy leads to embryonic growth retardation, congenital malformation, and death .

Molecular Mechanism

L-Biotin serves as a carbon dioxide carrier in carboxylation reactions . It attaches to constituent enzymes through an amide linkage between the carboxyl group of the valeric acid side chain and the ε-amine of a specific lysine in the biotin carrier protein .

Temporal Effects in Laboratory Settings

The effects of L-Biotin can change over time in laboratory settings. For example, the effect of different concentrations of biotin was tested on TSH, prolactin, ferritin, CK-MB, troponin I, hCG, LH, FSH, cortisol and anti-HAV antibody (IgG and IgM) immunoassays .

Dosage Effects in Animal Models

The effects of L-Biotin vary with different dosages in animal models. For instance, the only known supplemental dose of biotin that has been tested orally in humans — for the purposes of enhancing the quality of brittle nails — is 2.5mg taken once daily over six months .

Metabolic Pathways

L-Biotin is involved in several metabolic pathways. It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Transport and Distribution

L-Biotin is transported and distributed within cells and tissues. The transport of biotin into cells involves a specialized, Na1-dependent, carrier-mediated mechanism .

Subcellular Localization

Proximity-dependent biotinylation techniques such as BioID provide an alternative approach to define the composition of cellular compartments in living cells .

Propriétés

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415688 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-37-4 | |

| Record name | AC1NST2B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-Biotin exhibits high binding affinity to streptavidin, a protein with exceptional affinity for its natural ligand, D-Biotin. This interaction is highly specific and characterized by a very low dissociation constant. []

A: Utilizing L-Biotin with its specific binding partner, mirror-image streptavidin, effectively circumvents interference from endogenous D-Biotin in biological samples, such as serum. This is particularly crucial in techniques like ELISA and affinity measurements using Biacore systems, where D-Biotin interference can significantly impact results. []

A: The high specificity of mirror-image streptavidin for L-Biotin makes this system a potential alternative to the traditional streptavidin-D-Biotin system for in vivo applications, where interference from endogenous D-Biotin could be problematic. []

A: Research suggests that oral administration of L-Biotin can differentially influence the mRNA expression of avidin and AVR2 in the oviduct of broiler hens, particularly in low-fertility lines. This effect may be linked to the affinity of biotin for avidin and its analogs. []

ANone: The molecular formula of L-Biotin is C10H16N2O3S, and its molecular weight is 244.31 g/mol.

A: The "L" designation in L-Biotin denotes its specific stereochemistry, which is the mirror image of the naturally occurring D-Biotin. This difference in spatial arrangement is crucial for its selective binding to mirror-image streptavidin, as the natural streptavidin exhibits negligible binding to L-Biotin. []

A: Researchers utilized techniques like Surface Plasmon Resonance (SPR) with a Biacore system and Enzyme-Linked Immunosorbent Assay (ELISA) to demonstrate the specific and high-affinity binding of mirror-image streptavidin to L-Biotin. These in vitro methods provide valuable insights into the binding characteristics of this novel complex. []

A: In a study involving broiler hens, oral administration of L-Biotin led to an increase in egg production. Interestingly, the low-fertility hen line showed an improvement in fertility rate, while the high-fertility line did not. This suggests a potential role for L-Biotin in modulating reproductive functions, with varying effects depending on the inherent fertility of the hens. []

A: Researchers employed a combination of techniques, including Size Exclusion Chromatography (SEC), Circular Dichroism (CD) spectroscopy, and heat denaturation experiments, to characterize the synthesized mirror-image streptavidin. These techniques confirmed the successful formation of a higher-order structure comparable in stability to natural streptavidin. []

A: The development of the L-Biotin - mirror-image streptavidin system represents a significant advancement with broad cross-disciplinary implications. This novel system holds promise in various fields, including biochemistry, immunology, and diagnostics, by providing a means to circumvent the limitations associated with endogenous D-Biotin interference. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.